molecular formula C19H20F3NO2 B14796512 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

カタログ番号: B14796512
分子量: 351.4 g/mol
InChIキー: RZNUDZFJIOLNCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum biological activities . Its primary research value lies in the investigation of multidrug resistance (MDR) reversal in cancer chemotherapy. The tetrahydroisoquinoline core is a recognized scaffold for developing potent and selective P-glycoprotein (P-gp) modulators . P-gp is an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic agents from cancer cells, leading to treatment failure. Derivatives of this scaffold have demonstrated significant activity in reversing resistance to drugs like doxorubicin, paclitaxel, and vinblastine by inhibiting P-gp-mediated efflux, thereby increasing intracellular drug accumulation and resensitizing resistant cancer cell lines . These analogs have shown high potency in the nanomolar range, excellent selectivity for P-gp over other ABC transporters, and a long duration of action, making them superior candidates for further development as chemosensitizers . The synthetic route for this compound may involve classical methods such as the Pomeranz-Fritsch-Bobbitt cyclization, a well-established technique for constructing the tetrahydroisoquinoline core with high diastereoselectivity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

分子式

C19H20F3NO2

分子量

351.4 g/mol

IUPAC名

6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3

InChIキー

RZNUDZFJIOLNCU-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC

製品の起源

United States

準備方法

The Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization is a widely cited method for constructing the tetrahydroisoquinoline core. This approach begins with the condensation of 3,4-dimethoxyphenethylamine with glyoxylic acid under acidic conditions to form an intermediate imine. Subsequent cyclization via the Pomeranz–Fritsch–Bobbitt mechanism introduces the ethyl-linked trifluorophenyl group.

Reaction Conditions and Optimization

Key parameters include:

  • Temperature : Cyclization proceeds optimally at 50–60°C in anhydrous dichloromethane.
  • Catalysts : Phosphotungstic acid (0.5–1.0 mol%) enhances reaction efficiency by stabilizing transition states.
  • Solvent Systems : Polar aprotic solvents like acetonitrile improve yields (75–80%) compared to toluene or heptane.

A representative synthesis involves refluxing 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours, followed by dropwise addition of oxalyl chloride at 10–20°C. Post-cyclization purification via methanol recrystallization achieves >99% purity.

One-Pot Industrial Synthesis

Patent CN110845410A discloses a streamlined one-pot method that reduces intermediate isolation steps. This process combines formylation, cyclization, and salt formation in a single reactor, significantly improving scalability.

Stepwise Procedure

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux to produce N-formylphenethylamine.
  • Oxalyl Chloride Treatment : The intermediate is treated with oxalyl chloride at 10–20°C, forming a reactive acyl chloride species.
  • Cyclization : Phosphotungstic acid catalyzes ring closure at 50–55°C, yielding the tetrahydroisoquinoline framework.
  • Hydrochloride Salt Formation : Methanol addition precipitates the hydrochloride salt, which is filtered and dried.
Performance Metrics
  • Yield : 75–80% (vs. 50–60% for multi-step methods).
  • Purity : >99.0% by HPLC, with single impurities ≤0.15%.
  • Solvent Consumption : Reduced by 40% compared to traditional approaches.

Enantioselective Synthesis for Chiral Resolution

The (1S)-enantiomer requires asymmetric induction during cyclization. EP2227454B1 describes a resolution method using L-tartaric acid to separate enantiomers after mesylation.

Key Steps

  • Mesylation : Treatment with methanesulfonyl chloride converts the secondary amine to a mesylate.
  • Chiral Resolution : Recrystallization with L-tartaric acid in ethyl acetate yields the (1S)-enantiomer with 98% enantiomeric excess.
  • De-mesylation : Alkaline hydrolysis (NaOH, 2M) regenerates the free base.

Solvent and Catalytic System Optimization

Comparative studies highlight solvent effects on reaction kinetics:

Solvent Yield (%) Purity (%) Reaction Time (h)
Acetonitrile 78 99.3 12
Dichloromethane 72 98.7 14
Toluene 65 97.5 18

Phosphotungstic acid outperforms Brønsted acids (e.g., H2SO4) by reducing side reactions, as evidenced by a 15% increase in yield.

Purification and Characterization

Recrystallization Protocols

  • Methanol/Water (4:1) : Achieves 99.3% purity after two recrystallizations.
  • Ethyl Acetate/Heptane : Removes hydrophobic byproducts in enantiomerically pure samples.

Analytical Methods

  • HPLC : C18 column, 60:40 acetonitrile/water, UV detection at 254 nm.
  • NMR : Distinct signals for methoxy (δ 3.85–3.89 ppm) and trifluorophenyl groups (δ 7.45–7.62 ppm).

化学反応の分析

Oxidation Reactions

The methoxy groups at positions 6 and 7 on the isoquinoline ring are susceptible to oxidation under strong acidic or oxidative conditions.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄).

  • Chromium trioxide (CrO₃) under controlled temperature (40–60°C).

Major Products:

  • Quinone derivatives : Formed via oxidation of methoxy groups to carbonyl functionalities.

  • Epoxidation : Observed in isolated cases under specific peroxide-based conditions.

Significance:
Oxidation modifies electronic properties, enhancing interactions with biological targets like P-glycoprotein.

Reduction Reactions

Reduction primarily targets the isoquinoline ring system and side-chain functional groups.

Key Methods:

  • Catalytic Hydrogenation :

    • Reagents : Palladium on carbon (Pd/C) under H₂ gas (1–3 atm).

    • Conditions : Ethanol or methanol solvent, 25–50°C.

    • Outcome : Saturation of the tetrahydroisoquinoline ring to dihydro derivatives.

  • Transfer Hydrogenation :

    • Reagents : Chiral Ru(II)-catalyzed systems (e.g., Noyori-type catalysts).

    • Conditions : Formic acid/triethylamine azeotrope, dichloromethane solvent.

    • Outcome : Enantioselective reduction for chiral intermediates (e.g., >99% ee) .

Example Reaction Pathway:

TetrahydroisoquinolineH2,Pd/CEtOHDihydroisoquinoline[4]\text{Tetrahydroisoquinoline} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Dihydroisoquinoline} \quad[4]

Substitution Reactions

The trifluorophenyl-ethyl side chain and aromatic rings participate in electrophilic substitution.

Electrophilic Aromatic Substitution (EAS):

Reagent Conditions Product
Bromine (Br₂)FeBr₃ catalyst, 0–25°C3-Bromo-trifluorophenyl derivatives
Nitronium ion (NO₂⁺)HNO₃/H₂SO₄, 0°CNitrated isoquinoline analogs

Nucleophilic Substitution:

  • Alkylation :

    • Reagents : α-Bromo-phenyl-acetic acid methyl ester, NaH base.

    • Conditions : DMF solvent, 80°C for 1 hour.

    • Outcome : Methyl ester-functionalized derivatives (e.g., LC-MS: m/z 515 [M+1]) .

Cyclization and Ring Formation

Critical for synthesizing the tetrahydroisoquinoline core:

Friedel-Crafts Acylation:

  • Reagents : 3-(4-Trifluoromethylphenyl)propionyl chloride, AlCl₃ catalyst.

  • Conditions : Dichloromethane or nitrobenzene solvent, 20–80°C.

  • Outcome : High-purity cyclized product (>98%) via intermediate amide III .

Pomeranz–Fritsch–Bobbitt Cyclization:

  • Reagents : Concentrated HCl or H₂SO₄.

  • Conditions : Reflux in ethanol/water mixture.

  • Yield : Up to 85% after crystallization.

Functional Group Interconversion

Amide Coupling:

  • Reagents : EDCl/HOBt, DCC, or other coupling agents.

  • Conditions : Dichloromethane, 0–25°C.

  • Application : Synthesis of MDR modulators (e.g., almorexant intermediates) .

Ester Hydrolysis:

  • Reagents : NaOH or LiOH in aqueous THF/MeOH.

  • Conditions : 50–70°C, 2–6 hours.

  • Outcome : Carboxylic acid derivatives for further derivatization .

Comparative Reactivity Table

Reaction Type Reagents Conditions Key Products Yield
OxidationKMnO₄/H₂SO₄40–60°C, 4–8 hrsQuinones60–75%
Catalytic ReductionPd/C, H₂25–50°C, 12–24 hrsDihydroisoquinolines85–90%
NitrationHNO₃/H₂SO₄0°C, 1–2 hrs6-Nitro-trifluorophenyl derivatives55–65%
Friedel-CraftsAlCl₃, propionyl chloride80°C, 6–10 hrsCyclized tetrahydroisoquinoline>98%

科学的研究の応用

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

作用機序

The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Compound A

Compound Name Substituent(s) Molecular Weight Key Structural Features Biological Activity/Notes References
Compound A 2-(2,3,4-Trifluorophenyl)ethyl 373.34 g/mol* Lipophilic trifluoro group; moderate steric bulk Not explicitly reported
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-THIQ (Compound B) 3,4,5-Trimethoxyphenyl 359.42 g/mol Polar methoxy groups; increased hydrogen-bonding capacity Anticancer (tubulin inhibition)
6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-THIQ (Compound C) 3-(Trifluoromethyl)phenoxymethyl 403.37 g/mol* Trifluoromethyl group; ether linker introduces flexibility Antibacterial (Gram-positive)
6,7-Dimethoxy-1-(4-pyridyl)-THIQ (Compound D) 4-Pyridyl 284.34 g/mol* Basic pyridyl nitrogen; enhances water solubility Cholinesterase inhibition
2-Chloro-6,7-dimethoxy-THIQ (Compound E) Chlorine at C2 227.68 g/mol Electrophilic chlorine; potential for nucleophilic substitution reactions Synthetic intermediate

*Calculated based on molecular formulas from evidence.

  • Electronic and Steric Effects: Compound B replaces the trifluoro group with polar 3,4,5-trimethoxy substituents, increasing hydrophilicity and tubulin-binding affinity . Compound C features a trifluoromethylphenoxy methyl group, introducing steric hindrance and a flexible ether linker, which may enhance antibacterial activity against Gram-positive bacteria . Compound D’s pyridyl substituent improves water solubility, making it suitable for central nervous system targets like acetylcholinesterase .
Pharmacokinetic Considerations
  • Lipophilicity : Compound A ’s trifluoro-phenethyl group confers higher logP (~3.5) compared to Compound B (logP ~2.1), favoring membrane permeability .
  • Metabolic Stability : Methoxy groups in B and C may undergo demethylation, whereas fluorinated groups in A resist metabolic degradation, improving half-life .

生物活性

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline (CAS No. 871224-63-4) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is C₃₁H₃₃F₃N₂O₃ (including hydrochloride). It features a tetrahydroisoquinoline core with methoxy and trifluoromethyl substituents that influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with isoquinoline structures exhibit a variety of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific compound has been noted for its potential as a selective inhibitor in various enzymatic pathways.

1. Anticancer Activity

Several studies have explored the anticancer properties of isoquinoline derivatives. For instance:

  • HDAC Inhibition: Isoquinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study indicated that tetrahydroisoquinoline derivatives could effectively inhibit HDAC8 activity, suggesting potential use in cancer therapies .

2. Neuroprotective Effects

The neuroprotective potential of isoquinolines has been documented:

  • Mechanism of Action: Compounds similar to 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to cell survival .

3. Anti-inflammatory Properties

Isoquinoline derivatives have also been studied for their anti-inflammatory effects:

  • Cytokine Modulation: Research suggests that these compounds can reduce the production of pro-inflammatory cytokines in various cellular models .

Case Study 1: HDAC Inhibition

A recent study investigated the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as HDAC inhibitors. The compound demonstrated significant inhibitory effects on HDAC8 with an IC50 value indicating potent activity. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The underlying mechanism was attributed to its ability to enhance neurotrophic factor signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
HDAC InhibitionInhibits HDAC8 activity
NeuroprotectionModulates signaling pathways
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step processes. For example:

  • Reduction and hydrogenation : LiAlH₄ in THF reduces nitrovinyl intermediates to ethylamine derivatives (61% yield), while Pd/C catalysis under H₂ facilitates debenzylation (53% yield) .
  • Cyclization : Heating ethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under argon produces tetrahydroisoquinoline scaffolds. Solvent choice (ethanol vs. methanol) and reaction time (16–48 hours) critically affect purity and yield .

Q. How can analytical methods differentiate this compound from structurally similar analogs?

  • HPLC and LC-MS : Use reversed-phase C18 columns with methanol/water gradients to resolve positional isomers (e.g., 6,7-dimethoxy vs. 7,8-dimethoxy). MS fragmentation patterns (e.g., m/z peaks corresponding to trifluoroethyl or phenyl groups) confirm structural identity .
  • NMR : Distinct ¹H-NMR signals for the 2,3,4-trifluorophenyl group (δ 7.1–7.4 ppm, multiplet splitting) and methoxy protons (δ 3.7–3.9 ppm) distinguish this compound from non-fluorinated analogs .

Q. What are the recommended protocols for purification and stability testing?

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively removes unreacted aldehydes or byproducts .
  • Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the tetrahydroisoquinoline ring. Accelerated degradation studies (40°C, 75% humidity) over 4 weeks assess hydrolytic stability .

Advanced Research Questions

Q. How do substitutions at the 1- and 2-positions impact biological activity?

  • Structure-Activity Relationship (SAR) : Fluorine substitution at the 2,3,4-positions on the phenyl ring enhances lipophilicity and membrane permeability, as shown in FtsZ-targeting antibacterial derivatives (MIC values <1 µg/mL against Gram-positive pathogens) .
  • Methoxy positioning : 6,7-Dimethoxy groups are critical for binding to adrenergic receptors, while 7,8-dimethoxy analogs show reduced affinity (IC₅₀ >10 µM) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Solubility artifacts : Low aqueous solubility of fluorinated derivatives (logP ~3.5) may lead to false negatives in cell-based assays. Use DMSO concentrations <0.1% and confirm compound integrity via LC-MS post-assay .
  • Metabolic instability : Rapid N-demethylation in hepatic microsomes (t₁/₂ <30 minutes) can diminish efficacy in vivo. Stabilize via methylsulfonyl or trifluoroacetyl modifications .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., FtsZ or α₁-adrenergic receptors). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Asp113 in FtsZ) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 predict BBB permeability (e.g., CNS MPO scores >4) and CYP450 inhibition risks .

Methodological Recommendations

  • Contradiction resolution : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Scale-up synthesis : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ for Suzuki couplings) and use flow chemistry to enhance reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。